molecular formula C9H14ClN3 B6214319 (3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride CAS No. 884653-77-4

(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B6214319
CAS No.: 884653-77-4
M. Wt: 199.68 g/mol
InChI Key: BSJVWLOHGGEFER-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of N-substituted piperidines, which can be achieved through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The pyridin-2-yl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted pyrrolidine derivatives.

Scientific Research Applications

(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridin-2-yl group can engage in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is unique due to the presence of both the pyrrolidine ring and the pyridin-2-yl group, which confer distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride involves the reaction of pyridine-2-carboxaldehyde with (S)-proline to form an intermediate, which is then reduced to the desired product using sodium borohydride. The resulting amine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Pyridine-2-carboxaldehyde", "(S)-Proline", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine-2-carboxaldehyde is reacted with (S)-proline in the presence of a suitable solvent and a catalyst to form an intermediate.", "Step 2: The intermediate is then reduced using sodium borohydride to form the desired amine product.", "Step 3: The resulting amine is then reacted with hydrochloric acid to form the dihydrochloride salt of (3S)-1-(pyridin-2-yl)pyrrolidin-3-amine." ] }

CAS No.

884653-77-4

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

(3S)-1-pyridin-2-ylpyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C9H13N3.ClH/c10-8-4-6-12(7-8)9-3-1-2-5-11-9;/h1-3,5,8H,4,6-7,10H2;1H/t8-;/m0./s1

InChI Key

BSJVWLOHGGEFER-QRPNPIFTSA-N

Isomeric SMILES

C1CN(C[C@H]1N)C2=CC=CC=N2.Cl

Canonical SMILES

C1CN(CC1N)C2=CC=CC=N2.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.